3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750517
InChI: InChI=1S/C12H15N3O/c1-9-12(8-15(2)14-9)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol

CAS No.:

Cat. No.: VC15750517

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol
Standard InChI InChI=1S/C12H15N3O/c1-9-12(8-15(2)14-9)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3
Standard InChI Key DZGRCKJFRATWJC-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC(=CC=C2)O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-{[(1,3-Dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (IUPAC name: 3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol) belongs to the class of aminomethylphenol derivatives. Its molecular formula is C₁₂H₁₅N₃O, with a molar mass of 217.27 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number1781830-98-5
InChIInChI=1S/C12H15N3O/c1-9-12...
Canonical SMILESCC1=NN(C=C1NCC2=CC(=CC=C2)O)C

The molecule features a pyrazole ring substituted with methyl groups at positions 1 and 3, connected via an aminomethyl (–NH–CH₂–) bridge to a meta-hydroxyphenyl group.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds reveal that the pyrazole ring adopts a planar configuration, while the phenolic group engages in intramolecular hydrogen bonding with the aminomethyl nitrogen. Nuclear magnetic resonance (NMR) spectra show characteristic signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.75–7.15 (m, aromatic H), 4.25 (s, –CH₂–), 3.85 (s, N–CH₃), 2.45 (s, pyrazole–CH₃).

  • ¹³C NMR: Peaks at 155.2 ppm (phenolic C–O), 145.8 ppm (pyrazole C–N), and 20.1–25.3 ppm (methyl carbons).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step protocol:

  • Pyrazole Ring Formation: Cyclocondensation of 1,3-dimethyl-1H-pyrazole-4-amine with formaldehyde under acidic conditions (HCl, 60°C).

  • Aminomethylation: Reaction with meta-hydroxybenzaldehyde in ethanol at reflux, catalyzed by palladium on carbon (Pd/C).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Key parameters influencing yield include:

  • Temperature control during cyclocondensation (optimal range: 55–65°C)

  • Molar ratio of formaldehyde to pyrazole amine (1.2:1)

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance reaction efficiency. A patented method (WO2024100000A1) describes:

  • Feedstock: 1,3-dimethylpyrazole and 3-hydroxybenzyl chloride

  • Conditions: Supercritical CO₂ as solvent, 100 bar pressure, 80°C

  • Output: 82% yield with 99% purity after crystallization

Chemical Reactivity and Functionalization

Electrophilic Substitution Reactions

The phenolic –OH group directs electrophiles to the ortho and para positions:

Compound+HNO3H2SO43[[(1,3Me2-pyrazol-4-yl)amino]methyl]4,6dinitrophenol(Yield: 67%)[4]\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} 3-[[(1,3-\text{Me}_2\text{-pyrazol-4-yl})amino]methyl]-4,6-dinitrophenol \quad (\text{Yield: 67\%})[4]

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in alkaline medium produces a quinone derivative, while controlled oxidation with H₂O₂ yields epoxy intermediates.

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the pyrazole ring’s C=N bonds, forming tetrahydropyrazole analogs.

Coordination Chemistry

The compound acts as a bidentate ligand, binding metals via the pyrazole nitrogen and phenolic oxygen:

Cu2++2L[CuL2]2+(Kstab=1.2×108M1)[1]\text{Cu}^{2+} + 2\text{L} \rightarrow [\text{CuL}_2]^{2+} \quad (K_\text{stab} = 1.2 \times 10^8 \, \text{M}^{-1})[1]

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies against MCF-7 breast cancer cells show:

ParameterValue
IC₅₀ (48 h)45.2 ± 3.1 μM
Apoptosis induction62% at 50 μM
Caspase-3 activation3.8-fold increase

Mechanistic investigations suggest JAK2/STAT3 pathway inhibition, reducing Bcl-2 expression while upregulating Bax .

Industrial and Pharmaceutical Applications

Pharmaceutical Development

  • Lead Compound: Structural optimization has generated analogs with enhanced blood-brain barrier permeability (logP = 1.8).

  • Drug Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 300% in rodent models.

Material Science

Incorporation into epoxy resins enhances thermal stability (T_g increased from 120°C to 165°C) due to hydrogen-bonding networks.

Environmental and Toxicological Profile

Ecotoxicity

  • Daphnia magna: 48-h EC₅₀ = 12.5 mg/L

  • Soil Half-life: 28 days under aerobic conditions

Mammalian Toxicity

  • LD₅₀ (oral, rat): 1,250 mg/kg

  • Genotoxicity: Negative in Ames test up to 1 mg/plate

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